REACTION_SMILES
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[C:13](=[O:14])([O-:15])[O-:16].[CH3:1][NH:2][c:3]1[c:4]([C:5](=[O:6])[O:7][CH3:8])[cH:9][cH:10][cH:11][cH:12]1.[CH3:24][C:25](=[O:26])[CH3:27].[Cl:19][CH2:20][C:21](=[O:22])[Cl:23].[K+:17].[K+:18].[OH2:28]>>[CH3:1][N:2]([c:3]1[c:4]([C:5](=[O:6])[O:7][CH3:8])[cH:9][cH:10][cH:11][cH:12]1)[C:21]([CH2:20][Cl:19])=[O:22]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNc1ccccc1C(=O)OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)CCl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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COC(=O)c1ccccc1N(C)C(=O)CCl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |